4-Allyloxyphenylacetic acid

Overview

Description

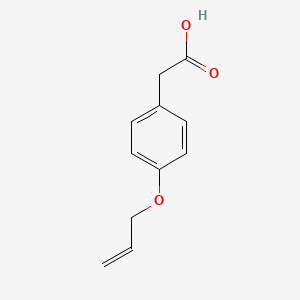

4-Allyloxyphenylacetic acid is an organic compound characterized by the presence of an allyloxy group attached to a phenylacetic acid backbone

Mechanism of Action

Target of Action

It is structurally similar to phenylacetic acid and 4-hydroxyphenylacetic acid, which are known to interact with various enzymes and receptors in the body

Mode of Action

For instance, phenylacetic acid is known to act as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Biochemical Pathways

Phenylacetic acid, a structurally similar compound, is involved in the urea cycle . It’s also worth noting that 4-hydroxyphenylacetic acid, another structurally similar compound, has been found to be involved in the antioxidative action .

Pharmacokinetics

They demonstrate much more complex pharmacokinetic and pharmacodynamic behavior than small molecules .

Result of Action

For instance, 4-hydroxyphenylacetic acid has been found to suppress astrocyte activation by amplifying Trp-AhR-AQP4 signaling in experimental autoimmune encephalomyelitis mice .

Action Environment

It’s known that the presence of ascorbic acid decreases the expression of pro-inflammatory factors and increases the expression of wound-healing factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxyphenylacetic acid typically involves the allylation of phenylacetic acid derivatives. One common method includes the reaction of phenylacetic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 4-Allyloxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the allyloxy group can yield saturated alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Formation of 4-allyloxybenzaldehyde or 4-allyloxybenzoic acid.

Reduction: Formation of 4-allyloxyphenylethanol.

Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

4-Allyloxyphenylacetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Phenylacetic acid: Shares the phenylacetic acid backbone but lacks the allyloxy group.

4-Hydroxyphenylacetic acid: Contains a hydroxy group instead of an allyloxy group.

4-Methoxyphenylacetic acid: Contains a methoxy group instead of an allyloxy group.

Uniqueness: 4-Allyloxyphenylacetic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for various chemical modifications and interactions that are not possible with its analogs .

Properties

IUPAC Name |

2-(4-prop-2-enoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVOADYMWPGUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.